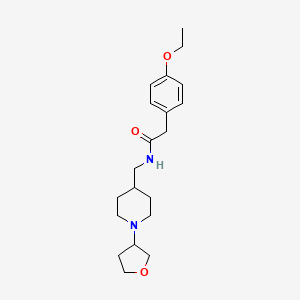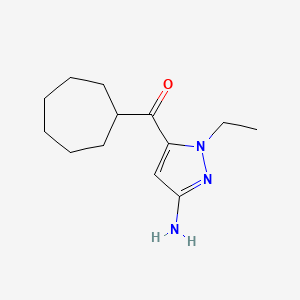
2-(4-ethoxyphenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxyphenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H30N2O3 and its molecular weight is 346.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Enzyme Inhibitory Activities
- A study explored the conventional versus microwave-assisted synthesis of triazole analogues, evaluating their inhibitory potential against enzymes like carbonic anhydrase and acetylcholinesterase. This highlights the compound's relevance in enzyme inhibition and potential therapeutic applications (Virk et al., 2018).
Pharmacological Evaluation
- Research into new piperidine analgesics discusses the synthesis and evaluation of compounds for intravenous analgesic activity, emphasizing the compound's potential in developing new pain management solutions (Lalinde et al., 1990).
Cardiovascular Activity and Electrochemical Oxidation
- A study on the synthesis of nitriles of dihydropyridine derivatives and their cardiovascular activity provides insights into the potential use of related compounds in cardiovascular disease treatment (Krauze et al., 2004).
DNA and Protein Binding Studies
- Research into paracetamol derivatives and their binding interactions with DNA and proteins suggests applications in understanding drug interactions at the molecular level (Raj, 2020).
Antimicrobial Activities
- A study on the synthesis of thiazoles and their fused derivatives with antimicrobial activities opens the door to potential applications in developing new antimicrobial agents (Wardkhan et al., 2008).
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-2-25-19-5-3-16(4-6-19)13-20(23)21-14-17-7-10-22(11-8-17)18-9-12-24-15-18/h3-6,17-18H,2,7-15H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEOLZIMHOBTPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C3CCOC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B2360396.png)





![N-[(furan-2-yl)methyl]-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2360403.png)
![Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate](/img/structure/B2360405.png)
![[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2360406.png)

![Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate](/img/structure/B2360408.png)



